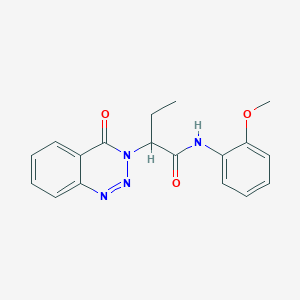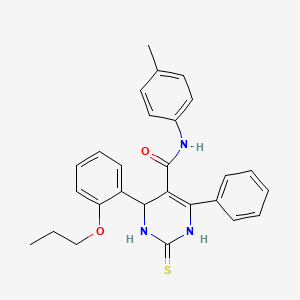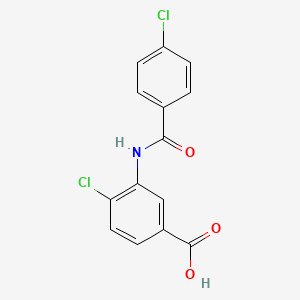![molecular formula C10H10ClN5O2 B12493902 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide](/img/structure/B12493902.png)
2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the researcher’s experimental design .
Chemical Reactions Analysis
2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions:
Common reagents and conditions used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical research, particularly in studies involving proteomics.
Mechanism of Action
The mechanism of action of 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide is not well-documented. the azido group is known to be a reactive functional group that can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide include other azido-substituted acetamides and carbamoyl compounds. These compounds share similar chemical properties and reactivity due to the presence of the azido group. the specific substituents on the aromatic ring and the acetamide moiety can lead to differences in reactivity and applications. Some similar compounds include:
- This compound
- This compound
Properties
Molecular Formula |
C10H10ClN5O2 |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
2-azido-N-[(3-chloro-2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H10ClN5O2/c1-6-7(11)3-2-4-8(6)14-10(18)15-9(17)5-13-16-12/h2-4H,5H2,1H3,(H2,14,15,17,18) |
InChI Key |
LVLNZQBOHUQNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12493821.png)
![5-({3-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493827.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12493828.png)
![5-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493830.png)
![ethyl 5-methyl-1-[6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-4-carboxylate](/img/structure/B12493843.png)


![4-cyclohexyl-12-ethyl-12-methyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12493852.png)
methanone](/img/structure/B12493866.png)
![N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12493868.png)
![4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493873.png)

![N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B12493880.png)
![Benzyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12493894.png)
